molecular formula C2H6O2Sn B085004 Dimethoxytin CAS No. 14794-99-1

Dimethoxytin

Cat. No.: B085004
CAS No.: 14794-99-1
M. Wt: 180.78 g/mol
InChI Key: UISUQHKSYTZXSF-UHFFFAOYSA-N
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Description

Dimethoxytin is an organotin compound characterized by the presence of two methoxy groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis

Biochemical Analysis

Biochemical Properties

It is known that Dimethoxytin plays a role in the synthesis of dimethyl carbonate This suggests that it may interact with certain enzymes and proteins involved in this process

Cellular Effects

Given its role in the synthesis of dimethyl carbonate , it is plausible that it may influence cellular processes related to this pathway

Molecular Mechanism

It is involved in the synthesis of dimethyl carbonate , suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression related to this pathway

Metabolic Pathways

Given its role in the synthesis of dimethyl carbonate , it may interact with enzymes or cofactors involved in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethoxytin can be synthesized through several methods, including the reaction of tin tetrachloride with methanol in the presence of a base. The reaction typically proceeds as follows:

SnCl4+2CH3OHSn(OCH3)2+2HCl\text{SnCl}_4 + 2 \text{CH}_3\text{OH} \rightarrow \text{Sn(OCH}_3)_2 + 2 \text{HCl} SnCl4​+2CH3​OH→Sn(OCH3​)2​+2HCl

This reaction is carried out under controlled conditions to ensure the complete conversion of tin tetrachloride to this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where tin tetrachloride and methanol are reacted under optimized conditions. The process is designed to maximize yield and minimize by-products. The reaction mixture is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Dimethoxytin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tin dioxide and methanol.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Tin dioxide and methanol.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Organotin compounds with different functional groups.

Scientific Research Applications

Dimethoxytin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Dimethoxytin can be compared with other organotin compounds, such as:

    Dimethyltin: Similar in structure but with methyl groups instead of methoxy groups.

    Dibutyltin: Contains butyl groups instead of methoxy groups.

    Dioctyltin: Contains octyl groups instead of methoxy groups.

Uniqueness: this compound is unique due to its methoxy groups, which impart distinct chemical properties and reactivity compared to other organotin compounds. Its ability to catalyze specific reactions, such as the synthesis of dimethyl carbonate, sets it apart from other organotin compounds .

Properties

CAS No.

14794-99-1

Molecular Formula

C2H6O2Sn

Molecular Weight

180.78 g/mol

IUPAC Name

methanolate;tin(2+)

InChI

InChI=1S/2CH3O.Sn/c2*1-2;/h2*1H3;/q2*-1;+2

InChI Key

UISUQHKSYTZXSF-UHFFFAOYSA-N

SMILES

CO[Sn]OC

Canonical SMILES

C[O-].C[O-].[Sn+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethoxytin
Reactant of Route 2
Dimethoxytin
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Q & A

Q1: How does Dimethoxytin(IV) interact with CO2 and methanol to produce Dimethyl Carbonate?

A: The DFT modeling study [] suggests that Dimethyl Carbonate (DMC) formation doesn't primarily proceed through the previously proposed dimeric pathway. Instead, it favors an intermolecular mechanism involving two monomeric this compound(IV) units. While the exact details require further investigation, this finding highlights the importance of monomeric this compound(IV) in catalyzing DMC formation. The regeneration of the active this compound(IV) species is proposed to occur through a multi-step reaction with methanol, yielding water as a byproduct. This regeneration step is crucial for enabling a continuous catalytic cycle for DMC production.

Q2: What are the advantages of using computational chemistry, specifically DFT modeling, to study this catalytic process?

A: DFT modeling provides a powerful tool to investigate reaction mechanisms at the molecular level, something that can be challenging to achieve solely through experiments. In this particular study [], DFT allowed the researchers to:

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